molecular formula C₁₈H₁₈D₆O₈ B1159366 Malaxinic Acid-d6

Malaxinic Acid-d6

Cat. No.: B1159366
M. Wt: 374.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malaxinic acid (MA), chemically designated as 4-(O-β-d-glucopyranosyl)-3-(3′-methyl-2′-butenyl)benzoic acid, is a phenolic glucoside predominantly isolated from immature fruits of Pyrus pyrifolia (Korean pear) . Its deuterated form, Malaxinic Acid-d6, replaces six hydrogen atoms with deuterium, a modification typically employed to enhance stability and utility as an internal standard in mass spectrometry-based pharmacokinetic or metabolic studies . MA is notable for its isoprenylated side chain attached to the benzoic acid backbone, a structural feature linked to its bioactivity . While MA itself exhibits antioxidant, anticancer, and anti-obesity properties , this compound is primarily used in analytical research to quantify MA levels in biological matrices due to its isotopic distinction .

Properties

Molecular Formula

C₁₈H₁₈D₆O₈

Molecular Weight

374.42

Synonyms

4-(β-D-Glucopyranosyloxy)-3-(3-methyl-2-buten-1-yl)-benzoic Acid-d6

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Radical Scavenging Capacity (DPPH/ABTS Assays)

Compound DPPH Radical Scavenging ABTS Radical Scavenging
Procyanidin C1 ++++ ++++
Epicatechin +++ +++
Caffeic Acid-3-O-glucoside ++ ++
Malaxinic Acid + +

Key Findings :

  • MA exhibits moderate antioxidant activity compared to procyanidin C1 and epicatechin, likely due to its single phenolic ring and glucoside moiety .
  • The isoprenyl chain may divert electron density, reducing radical quenching efficiency relative to catechol-rich compounds like epicatechin .

Table 3: Metabolic and Therapeutic Profiles

Compound Bioavailability Key Metabolites Documented Bioactivities
Malaxinic Acid Low (glycoside) Aglycone, sulfates Anticancer, anti-obesity
MA Aglycone Higher Glucuronides Enhanced antioxidant effect
Chlorogenic Acid Moderate Dihydrocaffeic acid Anti-diabetic, hepatoprotective

Key Insights :

  • MA’s glucoside form delays absorption, requiring hydrolysis to its aglycone for systemic activity .
  • Procyanidin C1 and epicatechin show stronger cardiovascular benefits, while MA’s anticancer effects (e.g., inhibition of 21–26 kDa oncoproteins) are structurally distinct .

Research Limitations and Opportunities

  • Limited Standard Availability: Prior scarcity of high-purity MA hindered comparative studies; Malaxinic Acid-d6 now facilitates precise quantification in biological samples .
  • Mechanistic Gaps : MA’s isoprenyl chain and glucoside roles in bioactivity remain underexplored compared to well-characterized compounds like epicatechin .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Malaxinic Acid-d6 with high isotopic purity, and how can purity be validated?

  • Methodological Answer : Synthesis should follow deuterium incorporation protocols, such as acid-catalyzed H/D exchange in deuterated solvents (e.g., D₂O or CD₃OD). Post-synthesis, isotopic purity must be quantified using 1H^1\text{H}-NMR to confirm the absence of proton signals in deuterated positions and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak and isotopic distribution . Additionally, liquid chromatography-mass spectrometry (LC-MS) under optimized ionization conditions can minimize artifacts .

Q. Which analytical techniques are essential for characterizing this compound in complex biological matrices?

  • Methodological Answer : Use a combination of reverse-phase HPLC coupled with tandem MS (HPLC-MS/MS) for separation and quantification. Deuterated internal standards (e.g., this compound itself) should correct for matrix effects. For structural confirmation, employ 13C^{13}\text{C}-NMR to analyze carbon-deuterium coupling patterns, and infrared spectroscopy (IR) to identify functional group vibrations unaffected by deuteration .

Advanced Research Questions

Q. How can researchers resolve batch-to-batch variability in deuterium labeling efficiency during this compound synthesis?

  • Methodological Answer : Variability often arises from inconsistent reaction kinetics or solvent impurities. Implement kinetic monitoring via in-situ 1H^1\text{H}-NMR to track H/D exchange rates. Statistical tools like ANOVA can identify significant differences between batches. If variability persists, optimize reaction conditions (e.g., temperature, catalyst concentration) using a Design of Experiments (DoE) approach . Cross-validate results with isotope ratio mass spectrometry (IRMS) for absolute deuterium content .

Q. What experimental controls are necessary when using this compound as an internal standard in quantitative metabolomics?

  • Methodological Answer : Include:

  • Matrix-matched controls : Spike this compound into analyte-free biological matrices to assess ion suppression/enhancement.
  • Stability controls : Monitor degradation under storage conditions (e.g., -80°C vs. room temperature) via LC-MS/MS.
  • Cross-validation : Compare results with non-deuterated analogs to rule out isotopic interference.
    Reference guidelines from analytical chemistry journals for validation parameters (e.g., recovery rates, limit of quantification) .

Q. How should researchers address contradictory NMR spectral data for this compound in different solvent systems?

  • Methodological Answer : Solvent-induced chemical shift variations are common. Standardize solvents (e.g., DMSO-d₆ for polar compounds) and temperature (e.g., 298 K). Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. If discrepancies persist, computationally model solvent effects using density functional theory (DFT) and compare with experimental data .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Assess goodness-of-fit via Akaike Information Criterion (AIC). For non-parametric data, apply bootstrap resampling to estimate confidence intervals. Report effect sizes (e.g., EC₅₀) with propagated error from triplicate experiments .

Q. How can thermal degradation pathways of this compound be elucidated under varying pH conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with evolved gas analysis-mass spectrometry (EGA-MS) to identify decomposition products. For pH-dependent stability, incubate this compound in buffers (pH 2–12) and quantify degradation kinetics via HPLC-UV. Compare fragmentation patterns with computational predictions (e.g., mzCloud or MetFrag) .

Experimental Design and Reproducibility

Q. What metadata should be documented to ensure reproducibility in this compound studies?

  • Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Synthesis : Catalyst batch, reaction time/temperature, solvent deuterium content.
  • Characterization : NMR spectrometer frequency, MS resolution, column type for HPLC.
  • Storage : Container material (e.g., glass vs. plastic), temperature fluctuations.
    Publish raw data in repositories like Zenodo with digital object identifiers (DOIs) .

Conflict Resolution in Literature

Q. How to reconcile conflicting reports on the stability of this compound in oxidative environments?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., O₂ concentration, light exposure). Use electron paramagnetic resonance (EPR) to detect free radical intermediates. Perform accelerated aging studies with Arrhenius modeling to extrapolate shelf-life. If conflicts remain, conduct a meta-analysis weighting studies by methodological rigor (e.g., sample size, controls) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.